molecular formula C15H10Cl2N2O3 B5918240 (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5918240
M. Wt: 337.2 g/mol
InChI Key: XGTZSXJSCLZMGF-FPYGCLRLSA-N
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Description

(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond (2E) and contains both dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 4-nitrobenzaldehyde.

    Condensation Reaction: The 2,5-dichloroaniline reacts with 4-nitrobenzaldehyde in the presence of a base (such as sodium hydroxide) to form an intermediate Schiff base.

    Amidation: The Schiff base is then subjected to an amidation reaction with a suitable acylating agent (such as acetic anhydride) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Various nitro derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Conjugated Systems: Its conjugated system makes it a subject of interest in the study of electronic properties and reactivity.

Biology

    Biological Activity:

Medicine

    Drug Development: The compound’s structure suggests it may be explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

    Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

  • Functional Groups : The specific arrangement of dichlorophenyl and nitrophenyl groups in (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide may confer unique chemical properties and reactivity compared to similar compounds.
  • Conjugated System : The presence of a conjugated system may result in distinct electronic properties, making it valuable for specific applications in material science or electronics.

Properties

IUPAC Name

(E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-4-7-13(17)14(9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTZSXJSCLZMGF-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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